molecular formula C26H29N5O B10915355 N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide

Cat. No.: B10915355
M. Wt: 427.5 g/mol
InChI Key: NGEODKQNISNTLQ-UHFFFAOYSA-N
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Description

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes multiple pyrazole rings and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the methylphenyl groups. The final step involves the methylation of the nitrogen atoms to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-nitroso compounds: These compounds share structural similarities and undergo similar chemical reactions.

    2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with a complex structure and similar reactivity.

Uniqueness

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide is unique due to its specific arrangement of pyrazole rings and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide

InChI

InChI=1S/C26H29N5O/c1-18-6-10-21(11-7-18)25-20(3)26(22-12-8-19(2)9-13-22)31(28-25)17-24(32)29(4)16-23-14-15-30(5)27-23/h6-15H,16-17H2,1-5H3

InChI Key

NGEODKQNISNTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)N(C)CC3=NN(C=C3)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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